1,3-Bis(phenoxymethyl)urea
Description
Properties
IUPAC Name |
1,3-bis(phenoxymethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(16-11-19-13-7-3-1-4-8-13)17-12-20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMIATXJDHALGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCNC(=O)NCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The patented method described in US5902899A involves reacting a cyclic carbonic acid ester (e.g., ethylene carbonate or propylene carbonate) with two equivalents of phenoxymethylamine in the presence of a base, such as sodium methoxide or triethylamine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the cyclic carbonate, followed by decarboxylation to form the urea linkage. This method is highly versatile, accommodating a wide range of alkyl and aryl amines.
The general stoichiometry is as follows:
where .
Optimization of Reaction Parameters
Key parameters influencing yield and reaction efficiency include:
Base Selection and Loading
Alkali metal alkoxides (e.g., sodium methoxide) exhibit superior catalytic activity compared to trialkylamines. A loading of 0.1–0.5 moles per mole of cyclic carbonate is optimal, balancing cost and reactivity. Excess base may lead to side reactions, such as hydrolysis of the carbonate.
Temperature and Pressure
Reactions are conducted at 90°–140°C under autogenous pressure (0–3 kgf/cm²). Elevated temperatures accelerate decarboxylation but necessitate pressure-resistant equipment. For phenoxymethylamine, a temperature of 100°C ensures complete conversion within 3–5 hours.
Solvent Systems
Polar aprotic solvents like methanol or ethanol enhance solubility of the intermediates. A solvent-to-carbonate ratio of 100:1 (w/w) is typical. Post-reaction, cooling to 10°–30°C and adding a poor solvent (e.g., water or acetone) precipitates the urea product in >85% purity.
Example Synthesis Adapted from US5902899A
Procedure :
-
Charge a 150 mL autoclave with 0.175 moles of ethylene carbonate and 0.525 moles of phenoxymethylamine.
-
Add 0.0175 moles of sodium methoxide (28% in methanol).
-
Heat at 95°–100°C for 3 hours under stirring (internal pressure: 3 kgf/cm²).
-
Cool to 25°C, add 150 mL water, and stir for 1 hour.
-
Filter, wash with water, and dry under vacuum to obtain 1,3-bis(phenoxymethyl)urea.
Isocyanate-Amine Coupling
Methodology from MDPI Synthesis
The MDPI protocol employs phenoxymethyl isocyanate and phenoxymethylamine in a one-pot reaction under ambient conditions. This method bypasses carbonate intermediates, directly forming the urea bond via nucleophilic addition-elimination:
Stoichiometry and Solvent
Equimolar amounts of isocyanate and amine in dichloromethane or THF yield optimal results. An excess of either reagent leads to oligomerization or incomplete conversion.
Acid Scavenging
Adding 1 N HCl post-reaction protonates unreacted amine, facilitating product isolation. Precipitation in ethanol or diethyl ether further purifies the urea.
Example Synthesis from MDPI Data
Procedure :
-
Dissolve 0.061 moles of phenoxymethyl isocyanate in 50 mL THF.
-
Add 0.061 moles of phenoxymethylamine dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with 5 mL 1 N HCl, filter, and recrystallize from ethanol.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(phenoxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenoxymethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(phenoxymethyl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of polymers and resins with enhanced properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 1,3-Bis(phenoxymethyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The phenoxymethyl groups enhance its binding affinity and specificity towards the target enzyme. Additionally, the urea moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1,3-Bis(phenoxymethyl)urea with eight structurally related urea derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
